

An In-depth Technical Guide to the Synthesis of Tris(2-aminoethyl)amine

Author: BenchChem Technical Support Team. **Date:** December 2025

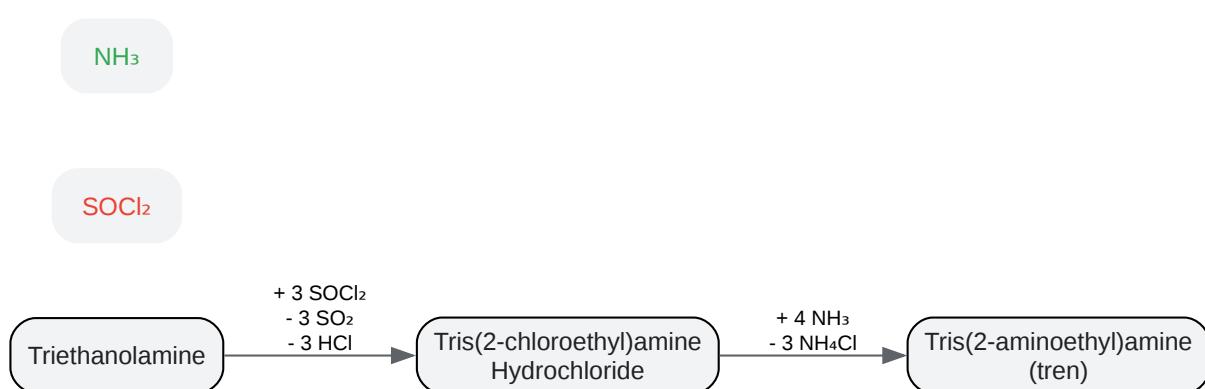
Compound of Interest

Compound Name: *Tris(2-aminoethyl)amine*

Cat. No.: *B1216632*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

Tris(2-aminoethyl)amine, commonly referred to as tren, is a tripodal tetramine that serves as a versatile chelating agent and a fundamental building block in organic synthesis. Its unique branched structure, featuring a central tertiary amine and three primary amine arms, makes it an important ligand in coordination chemistry and a precursor for the development of more complex molecules, including pharmaceuticals and materials. This technical guide provides a comprehensive overview of the primary synthesis pathways for **Tris(2-aminoethyl)amine**, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

I. Synthesis Pathway from Triethanolamine

One of the most established and industrially relevant methods for synthesizing **Tris(2-aminoethyl)amine** begins with the readily available starting material, triethanolamine. This pathway involves a two-step process: the chlorination of triethanolamine to form the intermediate tris(2-chloroethyl)amine hydrochloride, followed by amination to yield the final product.

Overall Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Overall synthesis of **Tris(2-aminoethyl)amine** from triethanolamine.

Step 1: Synthesis of Tris(2-chloroethyl)amine Hydrochloride

The initial step involves the conversion of the hydroxyl groups of triethanolamine to chlorides using a chlorinating agent, most commonly thionyl chloride (SOCl_2).

Experimental Protocol:

A detailed experimental protocol for this chlorination step is as follows:

- To a 1-liter flask equipped with a reflux condenser, add 29.8 g (0.20 mole) of triethanolamine and 300 mL of dichloroethane.^[1]
- While stirring, slowly add 51.0 mL of thionyl chloride to the mixture.^[1]
- Heat the mixture to reflux and maintain this temperature for 4 hours.^[1]
- After the reflux period, quench the reaction by the addition of 20 mL of methanol.^[1]
- Remove the solvent by rotary evaporation to obtain a white crystalline mass of tris(2-chloroethyl)amine hydrochloride.^[1] The yield for this step is reported to be quantitative.^[1]

An alternative procedure utilizes dimethylformamide (DMF) as a catalyst.[2][3] In this variation, triethanolamine and DMF are mixed, and thionyl chloride is added dropwise.[2] The reaction is then heated to 70°C for 6-8 hours.[2]

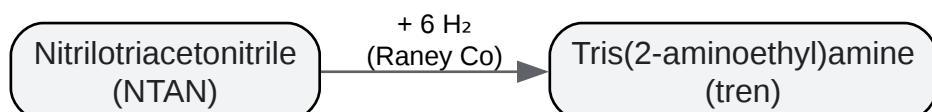
Step 2: Amination of Tris(2-chloroethyl)amine Hydrochloride

The chlorinated intermediate is then reacted with ammonia to substitute the chloride ions with amino groups, forming **Tris(2-aminoethyl)amine**.

Experimental Protocol:

A representative procedure for the amination is as follows:

- In a 250 mL three-necked flask, add 130 g of aqueous ammonia.[4]
- Dissolve 48.2 g of tris(2-chloroethyl)amine hydrochloride in 100 g of ethanol.[4]
- Add the ethanolic solution of the hydrochloride to the aqueous ammonia with stirring.
- Heat the mixture in an oil bath to 70°C and maintain a reflux for 7 hours.[4] The color of the reaction mixture will gradually change from colorless to dark brown.[4]
- After the reaction is complete, remove the solvent and excess ammonia by rotary evaporation to yield a dark brown viscous material.[4]
- Dissolve the residue in 100 mL of absolute ethanol and cool the solution to precipitate ammonium chloride.
- Filter the mixture to remove the ammonium chloride solid and collect the filtrate.
- Adjust the pH of the filtrate to approximately 10 with sodium hydroxide.[4]
- The final product, **Tris(2-aminoethyl)amine**, is isolated by reduced pressure distillation, collecting the fraction at 140-150°C at 5 kPa.[4]


Quantitative Data for the Triethanolamine Pathway

Step	Starting Material	Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)
1. Chlorination	Triethanolamine	Thionyl chloride	Dichloroethane	Reflux	4	Quantitative[1]
1. Chlorination (with catalyst)	Triethanolamine	Thionyl chloride, DMF	-	70	6-8	-
2. Amination	Tris(2-chloroethyl)amine HCl	Aqueous Ammonia	Ethanol	70	7	92.3[4]
Overall (Example 1)	Triethanolamine	SOCl ₂ , DMF, NH ₃ , NaOH	Ethanol	70	7 (amination)	81.51[3]
Overall (Example 2)	Triethanolamine	SOCl ₂ , DMF, NH ₃ , NaOH	Ethanol	70	7 (amination)	74.3[3]

II. Synthesis Pathway via Hydrogenation of Nitrilotriacetonitrile

An alternative industrial route to **Tris(2-aminoethyl)amine** involves the catalytic hydrogenation of nitrilotriacetonitrile (NTAN). This method directly converts the nitrile groups to primary amines.

Overall Reaction Scheme:

Raney Cobalt**H₂**[Click to download full resolution via product page](#)

Caption: Synthesis of **Tris(2-aminoethyl)amine** by hydrogenation of NTAN.

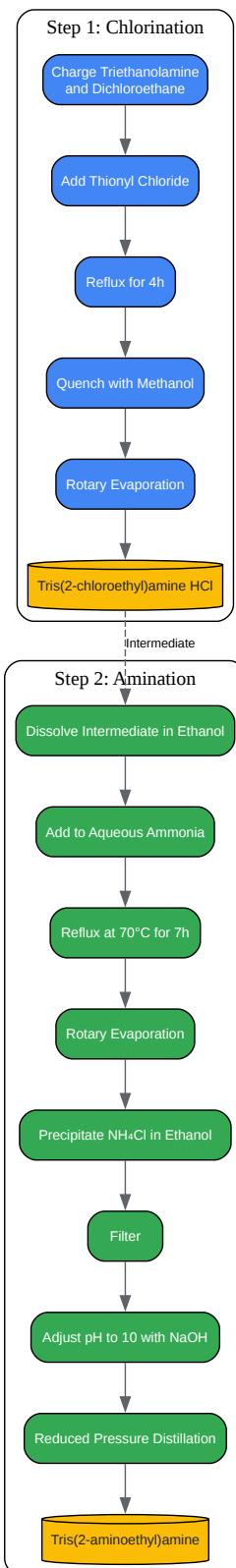
Experimental Protocol:

This process is typically carried out as a batchwise hydrogenation in a fed-batch reactor to control the reaction and maximize the yield of the desired non-cyclic product.[5]

- Prepare a feedstock solution of nitrilotriacetonitrile in a suitable solvent such as dimethylformamide (DMF).
- Charge a fed-batch reactor with a Raney cobalt catalyst under an inert atmosphere.[5]
- Pressurize the reactor with hydrogen.
- Gradually introduce the NTAN feedstock solution into the reactor over the entire course of the reaction. The rate of addition should not exceed the rate of hydrogenation to maintain a low concentration of the nitrile in the reactor.[5]
- The reaction can be optionally conducted in the presence of anhydrous ammonia to improve selectivity.[5]
- Upon completion of the reaction, the catalyst is filtered off, and the **Tris(2-aminoethyl)amine** is isolated from the filtrate.

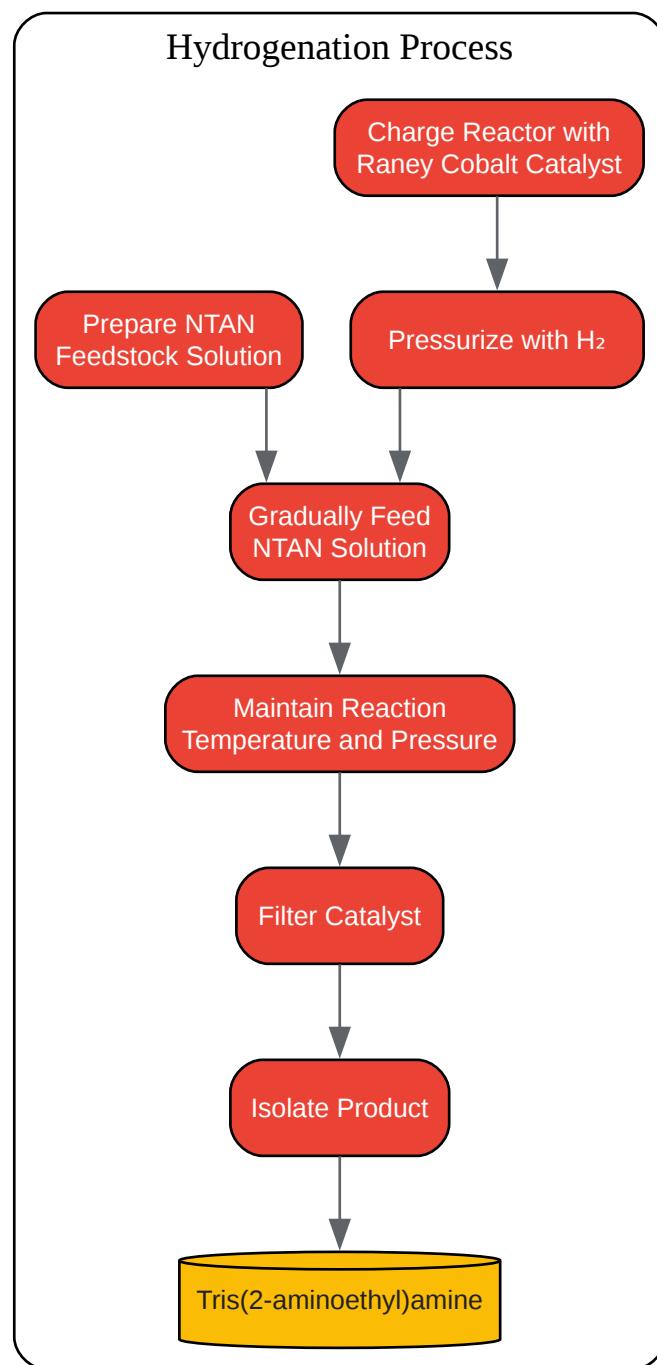
Quantitative Data for the NTAN Hydrogenation Pathway

Starting Material	Catalyst	Solvent	Temperature (°C)	Pressure (psig)	Yield (%)
Nitrilotriaceto nitrile	Raney Cobalt	DMF	120	1500	79.6[5]
Nitrilotriaceto nitrile	Cr-promoted Raney Co	DMF	120	1500	76.2[5]


III. Other Potential Synthesis Pathways

While the routes from triethanolamine and nitrilotriacetonitrile are well-documented, other potential synthetic strategies exist, though detailed experimental protocols for the specific synthesis of **Tris(2-aminoethyl)amine** are less commonly reported.

- From Ethylenediamine and Ethylene Oxide: The reaction of ethylene oxide with ammonia and ethanolamines is a known industrial process for producing various ethyleneamines.[6][7] In principle, controlling the reaction conditions could favor the formation of the branched **Tris(2-aminoethyl)amine** structure, but specific procedures for this selective synthesis are not readily available.
- From Aziridine: The ring-opening polymerization of aziridines is a known method for producing polyamines.[8] This approach can lead to both linear and branched structures. While it is conceivable to produce **Tris(2-aminoethyl)amine** through a controlled reaction of aziridine, specific and reliable protocols for this particular synthesis are not well-established in the reviewed literature.


IV. Experimental Workflows

Workflow for Synthesis from Triethanolamine

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of tren from triethanolamine.

Workflow for Synthesis from Nitrilotriacetonitrile

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of tren from NTAN.

V. Conclusion

The synthesis of **Tris(2-aminoethyl)amine** can be effectively achieved through several pathways, with the routes starting from triethanolamine and nitrilotriacetonitrile being the most well-documented and industrially viable. The choice of synthesis will depend on factors such as the availability of starting materials, required scale, and desired purity. This guide provides the necessary detailed protocols and quantitative data to enable researchers to select and implement the most suitable method for their specific needs. Further research into optimizing these processes and exploring alternative green synthetic routes will continue to be of interest to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TRIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. eureka.patsnap.com [eureka.patsnap.com]
- 3. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]
- 4. Tris(2-aminoethyl)amine synthesis - chemicalbook [chemicalbook.com]
- 5. CA2009364C - Preparation of tris(2-aminoethyl)amine - Google Patents [patents.google.com]
- 6. US4404405A - Process for the preparation of polyethylene polyamines - Google Patents [patents.google.com]
- 7. US4400539A - Process for the manufacture of ethylenediamine - Google Patents [patents.google.com]
- 8. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization – ScienceOpen [scienceopen.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Tris(2-aminoethyl)amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1216632#synthesis-pathways-for-tris-2-aminoethyl-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com